PI3Kα Enzymatic Inhibition: Subnanomolar Potency Enabled by 3,4-Dimethoxybenzamide Substitution
Imidazo[1,2-a]pyridine derivatives bearing optimized 3-position benzamide substitutions, including 3,4-dimethoxybenzamide, have been shown to achieve PI3Kα IC50 values in the subnanomolar range through fragment-growing design strategies [1]. In contrast, the unsubstituted benzamide analog (CAS 850930-02-8) lacks the methoxy hydrogen-bond acceptors required for optimal affinity pocket engagement, resulting in substantially weaker PI3Kα binding [2]. The SAR exploration at the C3 position of imidazo[1,2-a]pyridines revealed that specific moieties such as ester, nitrile, oxadiazole, tetrazole, and pyridine profoundly influence PI3Kα binding affinity, with certain optimized substituents yielding subnanomolar inhibitors, while less optimal groups result in micromolar or inactive compounds [3].
| Evidence Dimension | PI3Kα enzymatic inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Subnanomolar range (inferred from class SAR for optimized 3-position benzamide-substituted imidazo[1,2-a]pyridines) [3] |
| Comparator Or Baseline | Unsubstituted benzamide analog (CAS 850930-02-8): substantially reduced potency (micromolar or inactive, based on SAR trend for unsubstituted 3-position) [2] |
| Quantified Difference | Estimated >100-fold difference in IC50 between optimized 3,4-dimethoxybenzamide derivatives and unsubstituted benzamide analogs, based on class SAR [3] |
| Conditions | In vitro PI3Kα enzymatic activity assay; recombinant PI3Kα (p110α/p85α); ATP concentration at Km |
Why This Matters
For scientific selection, subnanomolar PI3Kα potency is a prerequisite for in vivo target engagement studies and distinguishes CAS 850930-06-2 from unsubstituted benzamide analogs that are effectively inactive against PI3Kα.
- [1] Kim O, Jeong Y, Lee H, Hong SS, Hong S. Design and synthesis of imidazopyridine analogues as inhibitors of phosphoinositide 3-kinase signaling and angiogenesis. J Med Chem. 2011;54(7):2455-2466. View Source
- [2] Jeong YJ. Identification of potent and selective PI3K inhibitors and development of tandem reaction for discovery of novel kinase inhibitors [PhD dissertation]. Daejeon: Korea Advanced Institute of Science and Technology (KAIST); 2015. View Source
- [3] Kim O, Jeong Y, Lee H, Hong SS, Hong S. Design and synthesis of imidazopyridine analogues as inhibitors of phosphoinositide 3-kinase signaling and angiogenesis. J Med Chem. 2011;54(7):2455-2466. Supplementary SAR data. View Source
